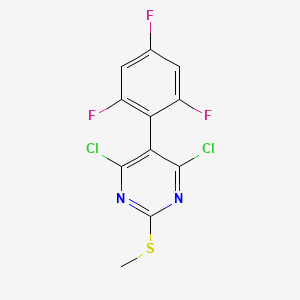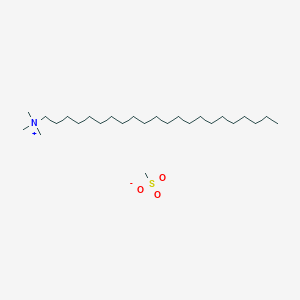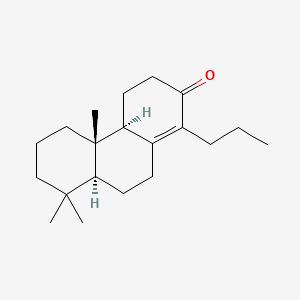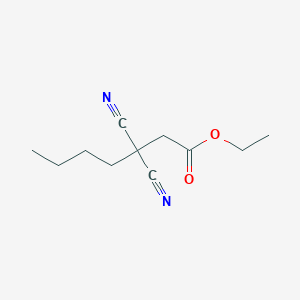![molecular formula C30H28N6S2 B14246852 Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]- CAS No. 210295-83-3](/img/structure/B14246852.png)
Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 4,6-bis[4-(propylthio)[2,2’-bipyridin]-6-yl]- is a complex heterocyclic compound that features a pyrimidine core substituted with bipyridine and propylthio groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 4,6-bis[4-(propylthio)[2,2’-bipyridin]-6-yl]- typically involves multi-step organic reactions. One common approach is the cyclocondensation of appropriate bipyridine derivatives with thiourea or similar sulfur-containing reagents under basic conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine, 4,6-bis[4-(propylthio)[2,2’-bipyridin]-6-yl]- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the propylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bipyridine moiety can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions activated by the bipyridine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylthio groups yields sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
Pyrimidine, 4,6-bis[4-(propylthio)[2,2’-bipyridin]-6-yl]- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that have unique catalytic properties.
Biology: The compound’s ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism by which pyrimidine, 4,6-bis[4-(propylthio)[2,2’-bipyridin]-6-yl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, altering the activity of metalloenzymes. Additionally, the propylthio groups can undergo redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine derivatives: Compounds like 2-thioxopyrimidines and their analogs share structural similarities and exhibit diverse biological activities.
Bipyridine derivatives: These compounds are widely used in coordination chemistry and have applications in catalysis and materials science.
Uniqueness
Pyrimidine, 4,6-bis[4-(propylthio)[2,2’-bipyridin]-6-yl]- is unique due to the combination of its pyrimidine core with bipyridine and propylthio substituents. This structural arrangement provides a versatile platform for chemical modifications and functionalization, making it a valuable compound for various scientific applications .
Propiedades
Número CAS |
210295-83-3 |
|---|---|
Fórmula molecular |
C30H28N6S2 |
Peso molecular |
536.7 g/mol |
Nombre IUPAC |
4,6-bis(4-propylsulfanyl-6-pyridin-2-ylpyridin-2-yl)pyrimidine |
InChI |
InChI=1S/C30H28N6S2/c1-3-13-37-21-15-27(23-9-5-7-11-31-23)35-29(17-21)25-19-26(34-20-33-25)30-18-22(38-14-4-2)16-28(36-30)24-10-6-8-12-32-24/h5-12,15-20H,3-4,13-14H2,1-2H3 |
Clave InChI |
YOFDKIKAXXDLNX-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=CC(=NC(=C1)C2=CC(=NC=N2)C3=CC(=CC(=N3)C4=CC=CC=N4)SCCC)C5=CC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B14246773.png)
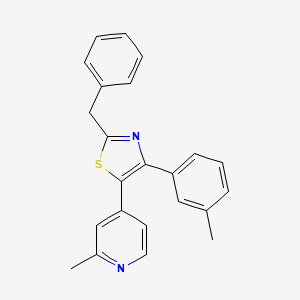
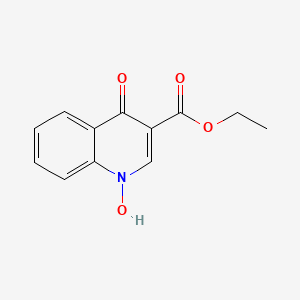
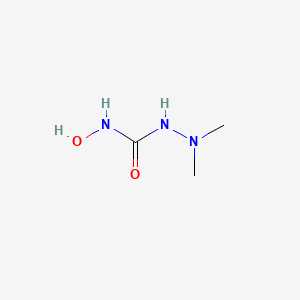
![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)
![6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246819.png)
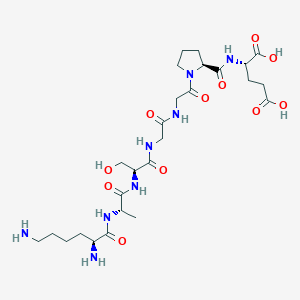
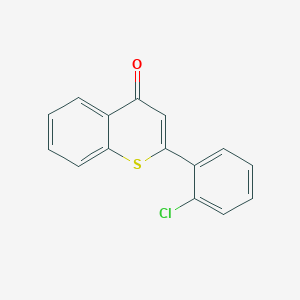
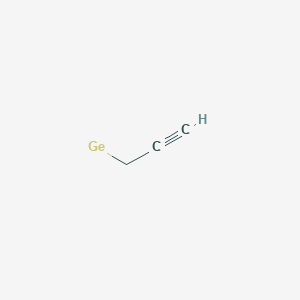
![1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14246835.png)
